molecular formula C18H20N6S2 B13363929 [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide

[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide

Cat. No.: B13363929
M. Wt: 384.5 g/mol
InChI Key: WLPKWHQBKNCKSL-UHFFFAOYSA-N
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Description

The compound [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is a complex organic molecule that features a unique combination of pyrazole, triazole, thiadiazole, and sulfide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling with thiadiazole. The final step involves the introduction of the 2-phenylethyl sulfide moiety. Common reagents used in these reactions include hydrazine, sulfur, and various alkylating agents. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide moiety, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups present in the triazole and thiadiazole rings, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its various functional groups can interact with biological targets, leading to potential therapeutic applications.

Medicine

Medicinally, the compound could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with multiple biological pathways makes it a versatile candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide involves its interaction with various molecular targets. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its biological effects. The specific pathways involved would depend on the particular application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • [6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide
  • [6-(5-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide

Uniqueness

The uniqueness of [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the isopropyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological applications.

Properties

Molecular Formula

C18H20N6S2

Molecular Weight

384.5 g/mol

IUPAC Name

3-(2-phenylethylsulfanylmethyl)-6-(5-propan-2-yl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H20N6S2/c1-12(2)14-10-15(20-19-14)17-23-24-16(21-22-18(24)26-17)11-25-9-8-13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3,(H,19,20)

InChI Key

WLPKWHQBKNCKSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4

Origin of Product

United States

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